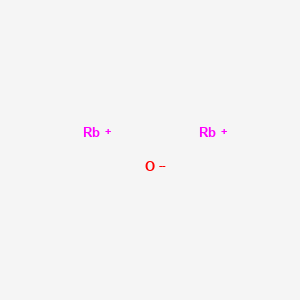

Rubidium(1+),hydroxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Rubidium(1+),hydroxide, also known as rubidium hydroxide, is an inorganic compound with the chemical formula RbOH. It consists of rubidium cations (Rb+) and hydroxide anions (OH-). This compound is a colorless solid that is highly caustic and is commercially available as aqueous solutions from a few suppliers . Rubidium hydroxide is a lesser-known member of the alkali metal hydroxides group, which includes compounds like sodium hydroxide and potassium hydroxide .

Métodos De Preparación

Rubidium hydroxide is typically produced in a laboratory setting by the reaction of rubidium metal with water. The balanced chemical equation for this reaction is:

[ \text{Rb} + \text{H}_2\text{O} \rightarrow \text{RbOH} + \text{H}_2 ]

This reaction signifies the creation of rubidium hydroxide (RbOH) and hydrogen gas (H2) as products . Industrial production methods are not as common due to the availability of more cost-effective alternatives like sodium hydroxide and potassium hydroxide .

Análisis De Reacciones Químicas

Rubidium hydroxide, like other strong bases, undergoes several types of chemical reactions:

-

Reaction with Acids: : Rubidium hydroxide reacts with acids to form rubidium salts and water. For example: [ \text{RbOH} + \text{HCl} \rightarrow \text{RbCl} + \text{H}_2\text{O} ]

-

Reaction with Carbon Dioxide: : It reacts with carbon dioxide to form rubidium carbonate: [ 2\text{RbOH} + \text{CO}_2 \rightarrow \text{Rb}_2\text{CO}_3 + \text{H}_2\text{O} ]

-

Reaction with Halogens: : Rubidium hydroxide can react with halogens to form rubidium halides. For example: [ 2\text{RbOH} + \text{Cl}_2 \rightarrow 2\text{RbCl} + \text{H}_2\text{O} + \text{O}_2 ]

These reactions typically occur under standard conditions and produce major products like rubidium chloride, rubidium carbonate, and rubidium halides .

Aplicaciones Científicas De Investigación

Rubidium hydroxide has found applications in several scientific research fields:

Chemical Synthesis: It is used in the synthesis of other rubidium compounds and as a strong base in organic chemistry.

Analytical Chemistry: Rubidium hydroxide is used in various analytical chemistry applications, including the preparation of rubidium salts.

Specialty Glasses and Ceramics: It is used in the manufacturing of specialty glasses and ceramics.

Energy and Nanotechnology:

Mecanismo De Acción

Rubidium hydroxide exerts its effects primarily through its strong basicity. It dissociates in water to form rubidium cations (Rb+) and hydroxide anions (OH-), which can then participate in various chemical reactions. The hydroxide ions are highly reactive and can neutralize acids, form precipitates with metal ions, and act as nucleophiles in organic reactions .

Comparación Con Compuestos Similares

Rubidium hydroxide is similar to other alkali metal hydroxides such as lithium hydroxide, sodium hydroxide, potassium hydroxide, and cesium hydroxide. it is less commonly used due to its higher cost and the availability of more cost-effective alternatives. Here are some comparisons:

Lithium Hydroxide (LiOH): Used in carbon dioxide scrubbers for spacecraft and submarines.

Sodium Hydroxide (NaOH): Widely used in industrial processes, including paper manufacturing and soap production.

Potassium Hydroxide (KOH): Used in the production of biodiesel and as an electrolyte in alkaline batteries.

Cesium Hydroxide (CsOH): Used in organic synthesis and as a catalyst in polymerization reactions .

Rubidium hydroxide’s uniqueness lies in its specific applications in catalysis and specialty glass manufacturing, where its properties offer distinct advantages .

Propiedades

Fórmula molecular |

ORb2 |

|---|---|

Peso molecular |

186.935 g/mol |

Nombre IUPAC |

oxygen(2-);rubidium(1+) |

InChI |

InChI=1S/O.2Rb/q-2;2*+1 |

Clave InChI |

YIONJVUULJNSMK-UHFFFAOYSA-N |

SMILES canónico |

[O-2].[Rb+].[Rb+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![potassium;5-[[4-[2-[methyl(pyridin-3-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione](/img/structure/B13834147.png)

![(2R)-4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B13834150.png)

![{[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxo-1,2-dihydropyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy}phosphonic acid](/img/structure/B13834176.png)